molecular formula C23H14N2O2 B3743653 2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one

2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one

Cat. No.: B3743653
M. Wt: 350.4 g/mol
InChI Key: MGSLAYSTEFZUMF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one is a heterocyclic compound that features a chromeno-pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one typically involves the condensation of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds. This reaction is often carried out in a one-pot synthesis method, which simplifies the process and improves yield . The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or water, which have been shown to significantly affect the reaction rate and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the chromeno-pyrazinone core, potentially leading to new compounds with different biological activities.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution often involves reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups like nitro, amino, or halogen groups.

Scientific Research Applications

2,3-Diphenyl-5H-chromeno[3,4-b]pyrazin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its potential biological activities, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-Phenyl-5H-chromeno[3,4-b]pyrazin-5-one
  • 3-Methyl-2-phenyl-5H-chromeno[3,4-b]pyrazin-5-one
  • 2,3-Dimethyl-5H-chromeno[3,4-b]pyrazin-5-one

Comparison: Compared to these similar compounds, 2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one is unique due to the presence of two phenyl groups, which can significantly influence its chemical reactivity and biological activity. The additional phenyl group can enhance interactions with biological targets, potentially leading to more potent effects.

Properties

IUPAC Name

2,3-diphenylchromeno[3,4-b]pyrazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O2/c26-23-22-21(17-13-7-8-14-18(17)27-23)24-19(15-9-3-1-4-10-15)20(25-22)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLAYSTEFZUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)OC4=CC=CC=C43)N=C2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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